Molybdenum(4+) cyanide--iron (1/4/1)

Description

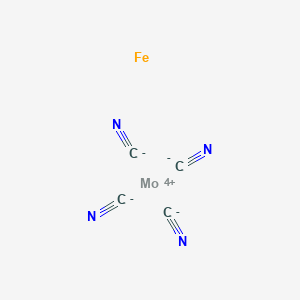

Molybdenum(4+) cyanide–iron (1/4/1) is a coordination compound featuring molybdenum in the +4 oxidation state, cyanide ligands, and iron in a stoichiometric ratio of 1:4:1. Molybdenum’s versatility in forming stable complexes with cyanide is well-documented, particularly in catalytic and environmental applications . The inclusion of iron likely enhances redox activity or stabilizes the structure, as seen in related iron-cyanide compounds like Prussian blue .

Properties

CAS No. |

64476-49-9 |

|---|---|

Molecular Formula |

C4FeMoN4 |

Molecular Weight |

255.86 g/mol |

IUPAC Name |

iron;molybdenum(4+);tetracyanide |

InChI |

InChI=1S/4CN.Fe.Mo/c4*1-2;;/q4*-1;;+4 |

InChI Key |

PDKGMLDTBFDXIW-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe].[Mo+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molybdenum(4+) cyanide–iron (1/4/1) typically involves the reaction of molybdenum and iron salts with cyanide ions under controlled conditions. One common method is to dissolve molybdenum(IV) chloride and iron(III) chloride in an aqueous solution, followed by the addition of potassium cyanide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at room temperature. The resulting product is then purified by recrystallization.

Industrial Production Methods

While the industrial production of molybdenum(4+) cyanide–iron (1/4/1) is not as widespread as other molybdenum or iron compounds, the principles remain similar. Large-scale synthesis would involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Industrial methods may also incorporate automated systems for mixing and purification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Molybdenum(4+) cyanide–iron (1/4/1) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of molybdenum and iron can change.

Substitution: Cyanide ligands can be substituted with other ligands under specific conditions, altering the compound’s properties.

Coordination: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands like phosphines or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.

Scientific Research Applications

Molybdenum(4+) cyanide–iron (1/4/1) has several scientific research applications:

Chemistry: It is used as a model compound to study electron transfer processes and coordination chemistry.

Biology: The compound’s ability to mimic certain biological systems makes it useful in studying metalloenzymes and their mechanisms.

Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific metal ions in biological systems, is ongoing.

Industry: Its catalytic properties are explored for applications in industrial processes, such as hydrogenation and oxidation reactions.

Mechanism of Action

The mechanism by which molybdenum(4+) cyanide–iron (1/4/1) exerts its effects involves the coordination of cyanide ligands to the metal centers, facilitating electron transfer processes. The compound can interact with various molecular targets, including other metal ions and organic molecules, through its cyanide bridges. These interactions can lead to changes in the electronic structure and reactivity of the compound, enabling it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Composition and Structure :

Functional Properties :

- Sorption Behavior : Prussian blue exhibits strong pH-dependent sorption onto clay minerals (e.g., illite), with higher retention at acidic pH . Molybdenum(4+) cyanide–iron may share similar affinity for clays, but its interaction with manganese oxides (unaffected by pH in Prussian blue systems) warrants further study.

- Applications : Prussian blue is used in pigments and environmental remediation (e.g., heavy metal sequestration). The molybdenum-iron analog could have catalytic or detoxification roles, leveraging molybdenum’s ability to convert cyanide into thiocyanate .

Table 1: Key Differences Between Molybdenum(4+) Cyanide–Iron and Prussian Blue

Comparison with Molybdenum–Amino Acid–Cyanide Complexes

Molybdenum complexes with amino acids (e.g., K[(L)Mo₂O₂(μ-S)₂(S₂)], where L = leucine, methionine) demonstrate catalytic cyanide conversion via sulfur abstraction, forming thiocyanate . In contrast, Molybdenum(4+) cyanide–iron (1/4/1) lacks direct evidence of amino acid coordination but may share mechanistic similarities due to the presence of cyanide and redox-active metals. The iron component could stabilize intermediate species or alter electron transfer pathways.

Comparison with Iron Cyano-Carbonyl Complexes

Iron cyano-carbonyl complexes (e.g., [Fe(CN)(CO)ₓ]) are stable structures linked to enzymatic active sites, such as hydrogenases . The molybdenum center could introduce additional Lewis acidity, enhancing substrate binding in catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.